molecular formula C13H17NO4 B14129347 2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate CAS No. 89078-42-2

2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate

Cat. No.: B14129347
CAS No.: 89078-42-2
M. Wt: 251.28 g/mol
InChI Key: OPXPQQNYYLNIGI-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate is a chemical compound with the molecular formula C13H17NO4 It is an ester derivative of carbamic acid and is known for its unique structure, which includes a 1,3-dioxane ring fused with a phenyl group and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate typically involves the condensation of glycerol with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of 2-phenyl-1,3-dioxan-5-ol, which is then reacted with dimethylcarbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of 2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate.

    2-Phenyl-1,3-dioxolane-4-methanol: Another related compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of a 1,3-dioxane ring and a dimethylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

89078-42-2

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C13H17NO4/c1-14(2)13(15)18-11-8-16-12(17-9-11)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3

InChI Key

OPXPQQNYYLNIGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

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